molecular formula C20H27N3O3 B4737510 ethyl 4-[(5-ethyl-1,3-dimethyl-1H-indol-2-yl)carbonyl]-1-piperazinecarboxylate

ethyl 4-[(5-ethyl-1,3-dimethyl-1H-indol-2-yl)carbonyl]-1-piperazinecarboxylate

Cat. No. B4737510
M. Wt: 357.4 g/mol
InChI Key: CYMKLHAEYIYMRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(5-ethyl-1,3-dimethyl-1H-indol-2-yl)carbonyl]-1-piperazinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research.

Mechanism of Action

The mechanism of action of ethyl 4-[(5-ethyl-1,3-dimethyl-1H-indol-2-yl)carbonyl]-1-piperazinecarboxylate is not fully understood. However, it has been suggested that the compound may act as a chelator for zinc ions, leading to the activation of zinc-dependent enzymes and signaling pathways. Additionally, the compound may induce apoptosis in cancer cells through the generation of reactive oxygen species upon exposure to light.
Biochemical and Physiological Effects
Studies have shown that this compound can bind to zinc ions with high affinity, leading to changes in the activity of zinc-dependent enzymes and signaling pathways. The compound has also been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species. Furthermore, the compound has been found to inhibit the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 4-[(5-ethyl-1,3-dimethyl-1H-indol-2-yl)carbonyl]-1-piperazinecarboxylate in lab experiments include its high affinity for zinc ions, its potential as a fluorescent probe, and its ability to induce apoptosis in cancer cells. However, the compound has limitations, including its potential toxicity and the need for exposure to light to induce apoptosis in cancer cells.

Future Directions

There are several future directions for the use of ethyl 4-[(5-ethyl-1,3-dimethyl-1H-indol-2-yl)carbonyl]-1-piperazinecarboxylate in scientific research. These include the development of new fluorescent probes for the detection of zinc ions, the optimization of the compound as a photosensitizer for photodynamic therapy, and the investigation of its potential as a therapeutic agent for Alzheimer's disease. Additionally, further studies are needed to determine the toxicity and safety of the compound in vivo.
In conclusion, this compound is a promising chemical compound with potential applications in scientific research. Its high affinity for zinc ions, potential as a fluorescent probe, and ability to induce apoptosis in cancer cells make it a valuable tool for further investigation. However, its potential toxicity and limitations in lab experiments must be carefully considered. Future research should focus on optimizing the compound for specific applications and determining its safety and efficacy in vivo.

Scientific Research Applications

Ethyl 4-[(5-ethyl-1,3-dimethyl-1H-indol-2-yl)carbonyl]-1-piperazinecarboxylate has been used in various scientific research applications, including as a fluorescent probe for the detection of zinc ions in biological systems, as a photosensitizer for photodynamic therapy of cancer, and as a potential therapeutic agent for Alzheimer's disease.

properties

IUPAC Name

ethyl 4-(5-ethyl-1,3-dimethylindole-2-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-5-15-7-8-17-16(13-15)14(3)18(21(17)4)19(24)22-9-11-23(12-10-22)20(25)26-6-2/h7-8,13H,5-6,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMKLHAEYIYMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C(=C2C)C(=O)N3CCN(CC3)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-[(5-ethyl-1,3-dimethyl-1H-indol-2-yl)carbonyl]-1-piperazinecarboxylate
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ethyl 4-[(5-ethyl-1,3-dimethyl-1H-indol-2-yl)carbonyl]-1-piperazinecarboxylate
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ethyl 4-[(5-ethyl-1,3-dimethyl-1H-indol-2-yl)carbonyl]-1-piperazinecarboxylate
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ethyl 4-[(5-ethyl-1,3-dimethyl-1H-indol-2-yl)carbonyl]-1-piperazinecarboxylate
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ethyl 4-[(5-ethyl-1,3-dimethyl-1H-indol-2-yl)carbonyl]-1-piperazinecarboxylate
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ethyl 4-[(5-ethyl-1,3-dimethyl-1H-indol-2-yl)carbonyl]-1-piperazinecarboxylate

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